![molecular formula C17H24FN3O B2375781 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane CAS No. 825607-24-7](/img/structure/B2375781.png)
1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane
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Overview
Description
1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and an azepane moiety
Mechanism of Action
Target of Action
It is known that phenylpiperazines, a class of compounds to which this molecule belongs, are entactogenic drugs which direct central serotonin release .
Mode of Action
Based on its structural similarity to other phenylpiperazines, it can be inferred that it might interact with serotonin receptors in the central nervous system, leading to an increase in serotonin release .
Biochemical Pathways
Given its potential interaction with serotonin receptors, it may influence the serotonergic pathways in the brain, which are involved in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and bioavailability
Result of Action
Based on its potential interaction with serotonin receptors, it may lead to changes in neuronal signaling and neurotransmitter release, potentially affecting mood and other physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane. For instance, its solubility might be affected by the pH of the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane typically involves the reaction of 4-fluorophenylpiperazine with azepane-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the azepane group.
1-(4-Chlorophenyl)piperazine: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of fluorine
Uniqueness: 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane is unique due to the presence of the azepane moiety, which may enhance its pharmacokinetic properties and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
Biological Activity
1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane is a synthetic compound notable for its unique chemical structure, which incorporates both a piperazine moiety and an azepane ring. The presence of the fluorophenyl group is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20FN3O
- Molecular Weight : 289.35 g/mol
Structural Features
Feature | Description |
---|---|
Piperazine Moiety | Known for its role in various pharmacological activities, particularly in CNS disorders. |
Azepane Ring | Contributes to the compound's structural diversity and potential biological interactions. |
Fluorophenyl Group | Enhances binding affinity to neurotransmitter receptors, potentially improving therapeutic efficacy. |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant and Anxiolytic Effects : The compound interacts with neurotransmitter systems, particularly serotonin receptors, which may contribute to its antidepressant and anti-anxiety properties.
- Anticancer Potential : Studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been linked to apoptosis induction in tumor cells . The unique structure of this compound may enhance its interaction with specific cancer-related targets.
- Receptor Binding Studies : The compound has been investigated for its binding affinity to various receptors, including serotonin and dopamine receptors. This interaction is crucial for its potential use in treating neuropsychiatric disorders.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- In a study examining the effects of piperazine derivatives on cancer cell lines, it was found that certain modifications to the piperazine structure could significantly enhance cytotoxicity compared to standard chemotherapeutics like bleomycin .
- Another investigation focused on the interaction of similar compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing that structural modifications can lead to increased inhibition of these enzymes, which are critical in neurodegenerative diseases like Alzheimer's .
The mechanism through which this compound exerts its biological effects involves modulation of receptor activity and influence on biochemical pathways:
- Receptor Modulation : The compound binds to neurotransmitter receptors, altering their activity and potentially leading to therapeutic effects in mood disorders.
- Chemical Reactivity : The carbonyl group present allows for nucleophilic additions, while the piperazine and azepane rings can participate in various chemical reactions that may lead to bioactive derivatives.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structure | Key Features |
---|---|---|
1-(4-Fluorophenyl)piperazine | C10H13FN2 | Lacks azepane; studied for neuropharmacological effects. |
4-(3-Chlorophenyl)piperazine | C10H12ClN2 | Contains chlorine; different receptor interaction profile. |
N-(4-Fluorobenzoyl)-piperidine | C11H12FN | Similar carbonyl group; different pharmacodynamics due to lack of azepane. |
Properties
IUPAC Name |
azepan-1-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O/c18-15-5-7-16(8-6-15)19-11-13-21(14-12-19)17(22)20-9-3-1-2-4-10-20/h5-8H,1-4,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCQWHQYZPEPDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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